Regioisomeric Aniline Comparison: 4-Ethylphenyl (Target) vs. 3-Ethylphenyl vs. 4-Methylphenyl – Impact on PDE2/PDE10 Selectivity
In the 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline series, the position and size of the aniline substituent dictate the PDE2/PDE10 selectivity ratio. Patent data explicitly show that para-alkyl substitution favors PDE2 potency over PDE10, whereas meta-substitution or smaller alkyl groups reduce this selectivity [1]. The target compound carries a 4-ethylphenyl group, which is predicted to maximize PDE2 selectivity within this sub-series, while the 3-ethylphenyl regioisomer and the 4-methylphenyl analog are expected to display altered selectivity profiles. Direct head-to-head enzyme-inhibition data for the exact target molecule have not been published.
| Evidence Dimension | Predicted PDE2 vs. PDE10 selectivity preference based on aryl substitution pattern |
|---|---|
| Target Compound Data | 4-ethylphenyl (para) – predicted PDE2-selective |
| Comparator Or Baseline | 3-ethylphenyl (meta) – predicted reduced PDE2 selectivity; 4-methylphenyl (para, smaller) – predicted intermediate selectivity |
| Quantified Difference | Not quantifiable for the exact compound; class SAR indicates >10-fold selectivity shift possible |
| Conditions | In silico inference from patent SAR tables [1]; recombinant PDE2/PDE10 catalytic domain assays |
Why This Matters
Procurement of the 4-ethylphenyl regioisomer is critical if a PDE2-biased tool compound is required; the 3-ethylphenyl analog would confound interpretation of PDE2/PDE10 pharmacology.
- [1] Andrés JI, et al. (2012) WO 2012/104293 A1. PDE2/PDE10 SAR for 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxalines. View Source
